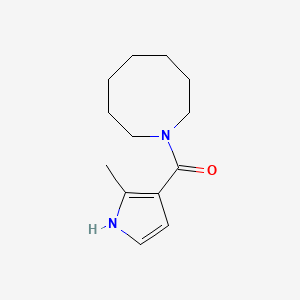
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of certain biological processes and as a potential therapeutic agent. In
Mecanismo De Acción
The mechanism of action of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in certain types of cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone in lab experiments is its potential as a tool for studying the mechanisms of certain biological processes. This compound has been shown to inhibit the activity of certain enzymes, which could be useful for studying the role of these enzymes in various biological pathways.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be effective against certain types of cancer cells, it may also have negative effects on healthy cells.
Direcciones Futuras
There are several potential future directions for research on 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone. One area of interest is in the development of this compound as a potential therapeutic agent for cancer. Further research is needed to determine its safety and efficacy in animal models and in clinical trials.
Another potential direction for research is in the study of the mechanisms of action of this compound. More research is needed to fully understand how it works and how it could be used as a tool for studying various biological processes.
Overall, this compound is a promising compound that has shown potential for use in a variety of scientific research applications. Further research is needed to fully explore its potential and to determine its safety and efficacy in various contexts.
Métodos De Síntesis
The synthesis of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone involves several steps. The starting materials are 5-methyl-3-aminooxazole and cyclohexanone, which are reacted together in the presence of a catalyst to form the desired product. This reaction can be carried out using a variety of catalysts, including palladium on carbon, copper(I) chloride, and Raney nickel.
Aplicaciones Científicas De Investigación
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone has shown potential for use in a variety of scientific research applications. One area of interest is its use as a tool for studying the mechanisms of certain biological processes. For example, this compound has been shown to inhibit the activity of certain enzymes, which could be useful for studying the role of these enzymes in various biological pathways.
Another potential application is in the development of new therapeutic agents. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for further development as an anticancer agent.
Propiedades
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-6-12(14-17-9)13(16)15-7-10-4-2-3-5-11(10)8-15/h6,10-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIOJYUTPGIFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7584097.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B7584121.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)


![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)

![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)




